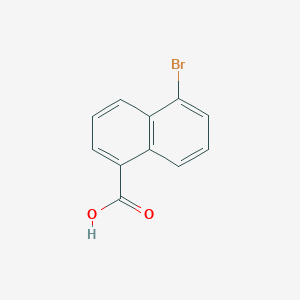

5-Bromo-1-naphthoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFXXNVLSUTKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351320 | |

| Record name | 5-bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16726-67-3 | |

| Record name | 5-bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1 Naphthoic Acid

Direct Bromination Approaches

The most straightforward method to synthesize 5-Bromo-1-naphthoic acid is through the direct electrophilic bromination of 1-naphthoic acid. This approach leverages the principles of electrophilic aromatic substitution on the naphthalene (B1677914) ring system.

Direct bromination of 1-naphthoic acid is a common synthetic route. ontosight.ai Early methods involved the use of elemental bromine in a suitable solvent, such as acetic acid. smolecule.com The reaction proceeds by introducing a bromine atom onto the naphthalene ring. For this to occur efficiently, a catalyst is often employed to generate a more potent electrophile.

The reaction typically involves the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, facilitating the attack on the electron-rich naphthalene ring. The carboxylic acid group at the C-1 position is an electron-withdrawing group, which deactivates the ring it is attached to. Therefore, electrophilic substitution preferentially occurs on the adjacent, unsubstituted ring, primarily at the C-5 and C-8 positions. This regioselectivity is a key consideration in this synthesis, often leading to a mixture of isomers that may require subsequent purification.

Table 1: Typical Conditions for Catalytic Bromination of 1-Naphthoic Acid

| Parameter | Description |

|---|---|

| Substrate | 1-Naphthoic Acid |

| Reagent | Elemental Bromine (Br₂) |

| Catalyst | Lewis acids (e.g., FeBr₃, AlCl₃) |

| Solvent | Halogenated solvents or organic acids (e.g., Acetic Acid) |

| Key Outcome | Electrophilic substitution on the unsubstituted ring, yielding a mixture of 5-bromo and 8-bromo isomers. |

Electrophilic aromatic substitution is the fundamental mechanism governing the direct bromination approach. The naphthalene system is more reactive than benzene (B151609) towards electrophiles. In the case of 1-naphthoic acid, the C-1 carboxylic acid group deactivates the A-ring (positions 2, 3, 4, and 8a) towards electrophilic attack. Consequently, the incoming electrophile (Br⁺) is directed to the B-ring (positions 5, 6, 7, 8, and 4a). The most favored positions for substitution on this second ring are the alpha-positions (C-5 and C-8) due to the greater stability of the resulting carbocation intermediate (Wheland intermediate). Controlling the reaction conditions, such as temperature and catalyst choice, is crucial for maximizing the yield of the desired 5-bromo isomer over the 8-bromo isomer.

Functional Group Interconversion Routes

These methods involve synthesizing this compound from precursors that already contain either the bromo or the carboxyl functional group at the desired positions.

This strategy begins with a naphthalene derivative where the bromine atom is already in place at the C-5 position. The challenge then becomes the selective introduction of a carboxylic acid group at the C-1 position. A common precursor for such a route would be 1,5-dibromonaphthalene (B1630475).

The synthesis can proceed through several established methods for carboxylating aryl halides:

Grignard Reaction: The 1-bromo position of 1,5-dibromonaphthalene can be selectively converted into a Grignard reagent using magnesium. This is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce this compound.

Palladium-Catalyzed Carboxylation: Modern organometallic chemistry offers methods for the palladium-catalyzed carboxylation of aryl halides using carbon monoxide (CO) or other carboxylating agents. google.com This technique can offer high yields and functional group tolerance. google.com

Table 2: Strategies for Carboxylation of Bromo-Naphthalene Intermediates

| Method | Precursor | Key Reagents | Description |

|---|---|---|---|

| Organometallic Carboxylation | 1,5-Dibromonaphthalene | 1. Mg (for Grignard) 2. CO₂ (dry ice) | Formation of an organometallic intermediate followed by quenching with carbon dioxide. |

| Catalytic Carboxylation | 1,5-Dibromonaphthalene | CO, Palladium Catalyst, Base | Transition-metal-catalyzed introduction of a carboxyl group using carbon monoxide gas. google.com |

The Sandmeyer reaction is a powerful tool for converting a primary aromatic amine into a halide. In this context, 5-amino-1-naphthoic acid serves as the starting material. The synthesis is a two-step process:

Diazotization: The amino group of 5-amino-1-naphthoic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a cold, strong mineral acid like sulfuric acid or hydrochloric acid. This converts the amino group into a diazonium salt.

Halogenation: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.

This method can be very effective, but its success can be influenced by other functional groups on the ring. In related syntheses, such as the preparation of 5-bromo-2-naphthol from 5-amino-2-naphthol, the presence of activating groups has been shown to complicate the Sandmeyer reaction, sometimes requiring the use of protecting groups to achieve the desired transformation. nih.govresearchgate.net

Multi-Step Synthetic Sequences Employing this compound as a Key Intermediate

This compound is not only a synthetic target but also a valuable building block for creating more complex molecules. ontosight.aismolecule.com Its bifunctional nature—possessing both a reactive carboxylic acid and a versatile bromine atom—makes it a useful intermediate in the synthesis of pharmaceuticals, dyes, and materials science components. ontosight.aismolecule.com

The carboxylic acid can be easily converted into esters, amides, or acid chlorides. The bromine atom at the C-5 position is particularly useful as a handle for modern cross-coupling reactions. For instance, it can participate in:

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst to form a C-C bond, leading to 5-aryl-1-naphthoic acid derivatives.

Heck Coupling: Reaction with an alkene to form a substituted alkene at the 5-position.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-1-naphthoic acid derivatives.

These subsequent transformations highlight the strategic importance of this compound in providing access to a wide range of substituted naphthalene structures that would be difficult to synthesize directly.

Table 3: Synthetic Utility of this compound

| Reaction Type | Coupling Partner | Catalyst System | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-1-naphthoic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 5-(Dialkylamino)-1-naphthoic acid |

| Esterification | Alcohol (ROH) | Acid catalyst (e.g., H₂SO₄) | 5-Bromo-1-naphthoate ester |

Strategies for Carbon-Carbon Bond Formation (e.g., Sonogashira coupling)

While not a direct synthesis of this compound itself, carbon-carbon bond formation reactions, such as the Sonogashira coupling, are pivotal in modifying the this compound scaffold to create more complex molecules. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

The bromine atom at the 5-position of this compound makes it an ideal substrate for Sonogashira coupling. This allows for the introduction of various alkyne-containing moieties, leading to the synthesis of a wide array of derivatives with potential applications in pharmaceuticals and materials science. researchgate.netnih.gov For instance, coupling this compound with a terminal alkyne can yield a 5-alkynyl-1-naphthoic acid derivative.

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product |

| This compound | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 5-(Phenylethynyl)-1-naphthoic acid |

| This compound | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-((Trimethylsilyl)ethynyl)-1-naphthoic acid |

This table presents hypothetical examples based on the general principles of the Sonogashira reaction as applied to this compound.

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, base, and solvent. libretexts.org Research has explored various palladium catalysts, including those with phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, to optimize reaction conditions and yields. libretexts.org

Nucleophilic Substitution Reactions

The bromine atom on the naphthalene ring of this compound is susceptible to nucleophilic substitution reactions, although this is less common than with activated aryl halides. These reactions involve the replacement of the bromine atom by a nucleophile.

A notable example involves the nucleophilic substitution of this compound with 2-bromo-1-phenylethanones to synthesize novel phenyl-substituted naphthoic acid ethyl ester derivatives. mdpi.com This reaction proceeds via an initial esterification of the carboxylic acid followed by the substitution of the bromine atom. mdpi.com The resulting compounds have been investigated for their biological activities. mdpi.com

Table 2: Nucleophilic Substitution Reaction Example

| Substrate | Nucleophile | Conditions | Product | Yield |

| This compound | 2-Bromo-1-phenylethanone | K2CO3, DMF | 2-Oxo-2-phenylethyl 5-(2-oxo-2-phenylethoxy)-1-naphthoate | 79% (for a similar derivative) mdpi.com |

This table is based on a described synthetic route for related compounds. mdpi.com

The reactivity of the bromine atom towards nucleophilic substitution can be enhanced by the presence of electron-withdrawing groups on the naphthalene ring or by using highly reactive nucleophiles.

Purification and Isolation Techniques for Research Applications

The purity of this compound is paramount for its successful application in research, particularly in the synthesis of well-defined downstream products. Several techniques are employed for its purification and isolation.

Crystallization is a common and effective method for purifying solid compounds like this compound. This technique relies on the difference in solubility of the compound and its impurities in a given solvent. For instance, crystallization from acetone (B3395972) has been used to purify related bromo-substituted compounds. google.com

Column chromatography is another powerful purification technique. In one documented procedure, the tert-butyl ester of this compound was purified by flash column chromatography using a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) as the eluent. nih.gov

For the purification of related brominated naphthol derivatives, techniques such as suction filtration to collect precipitates and subsequent washing with appropriate solvents like ice-water have been employed. nih.gov In some cases, isolation of an intermediate salt, such as an insoluble diazonium sulfonate, can serve as a purification step. nih.govresearchgate.net Desulfonation can then be carried out to yield the purified product. nih.govresearchgate.net

The choice of purification method depends on the nature and quantity of impurities present. A combination of these techniques may be necessary to achieve the desired level of purity for specific research applications. The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). ontosight.aismolecule.com

Chemical Reactivity and Derivatization of 5 Bromo 1 Naphthoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the synthesis of numerous derivatives.

Esterification and Amidation for Derivative Synthesis

Esterification of 5-bromo-1-naphthoic acid can be readily achieved by reacting it with alcohols in the presence of an acid catalyst. smolecule.com For instance, methyl 5-bromo-1-naphthoate can be prepared using methanol (B129727) and an acid catalyst. google.com A specific method involves the use of oxalyl chloride and potassium tert-butoxide in a dichloromethane/THF solvent system to produce tert-butyl esters with a high yield of 91%. The resulting esters, such as methyl 5-bromo-1-naphthoate, are useful intermediates in further synthetic applications. cymitquimica.com

Similarly, amidation reactions can be carried out to produce the corresponding amides. The general process for amidation of naphthalenecarboxylic acid halides involves reaction with ammonium (B1175870) acetate (B1210297). google.com This reaction is typically performed at temperatures ranging from -40°C to 100°C. google.com These esterification and amidation reactions are fundamental for creating a library of derivatives with varied properties and potential applications. cymitquimica.com

Table 1: Examples of Esterification and Amidation of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Methanol, Acid Catalyst | Methyl 5-bromo-1-naphthoate | - | google.com |

| This compound | Oxalyl chloride, Potassium tert-butoxide, Dichloromethane/THF | tert-Butyl 5-bromo-1-naphthoate | 91% | |

| Naphthalenecarboxylic acid halide | Ammonium acetate | Naphthalenecarboxamide | - | google.com |

Decarboxylation Reactions

Decarboxylation, the removal of the carboxylic acid group, can be achieved under specific conditions. Microwave-assisted protodecarboxylation of aromatic carboxylic acids, including naphthoic acid derivatives, has been demonstrated using a silver(I) carbonate catalyst and potassium persulfate as an oxidant. mdpi.com This method provides an effective means to replace the carboxyl group with a hydrogen atom. mdpi.com Another approach is halodecarboxylation, which involves the conversion of the carboxylic acid to an organic halide. acs.org While this reaction is a general method for many aromatic acids, specific conditions for this compound would need to be optimized. acs.org Additionally, some decarboxylation reactions are known to be catalyzed by enzymes, although this has been primarily studied for hydroxynaphthoic acids. asm.org

Anhydride (B1165640) Formation

Reactions Involving the Bromine Substituent

The bromine atom on the naphthalene (B1677914) ring serves as a versatile handle for introducing a wide array of substituents through various coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling)

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki coupling, which involves the reaction of the bromo-substituted naphthalene with a boronic acid in the presence of a palladium catalyst, is a widely used method. nih.govgoogle.com For example, this compound can be coupled with various arylboronic acids to generate biaryl compounds. researchgate.net These reactions are often carried out using catalysts like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) in a suitable solvent system. google.com The Sonogashira coupling, another palladium-catalyzed reaction, allows for the introduction of alkyne moieties. scirp.org These cross-coupling reactions are instrumental in the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry. smolecule.comsnnu.edu.cn

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 6-Bromo-2-naphthoic acid | 4-Methoxyphenyl boronic acid | Pd/C | Biaryl | nih.gov |

| 3-Halogen-2-aminopyridines | Terminal alkynes | Pd(CF3COO)2, PPh3, CuI | 2-Amino-3-alkynylpyridines | scirp.org |

| Aryl bromides | Styrene | Pd(OAc)2, Cs2CO3 | Stilbenes | acs.org |

Nucleophilic Aromatic Substitution in Derivative Formation

The bromine atom on the electron-rich naphthalene ring can also undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than for electron-deficient aromatic systems. nih.gov However, under certain conditions, particularly with strong nucleophiles or through the use of catalysts, the bromine can be displaced. For instance, the synthesis of 8-amino-1-naphthoic acid from 8-bromo-1-naphthoic acid has been achieved by treatment with ammonia (B1221849) under pressure, sometimes in the presence of a copper catalyst. google.com More recent studies have shown that ortho-lithiated or Grignard reagents can displace a fluoro or methoxy (B1213986) group on unprotected naphthoic acids, suggesting a potential pathway for nucleophilic substitution on bromo-substituted analogues as well. researchgate.netresearchgate.net These reactions provide a direct route to introduce nitrogen and other nucleophilic groups onto the naphthalene core. researchgate.netmdpi.com

Grignard Reagent Formation and Subsequent Transformations

The bromine atom at the C-5 position of this compound is amenable to the formation of a Grignard reagent, although the presence of the acidic carboxylic acid proton necessitates a specific reaction sequence. Typically, the carboxylic acid is first protected, often as an ester, before the formation of the Grignard reagent. This intermediate can then be utilized in various carbon-carbon bond-forming reactions.

For instance, the tert-butyl ester of this compound can be treated with n-butyllithium at low temperatures to facilitate halogen-metal exchange, forming the corresponding lithiated species. This powerful nucleophile can then react with electrophiles like methyl iodide to introduce a methyl group at the 5-position. nih.gov Subsequent deprotection of the ester yields 5-methyl-1-naphthoic acid. nih.gov

While direct Grignard reagent formation from aryl bromides is a standard procedure, the presence of other functional groups can sometimes lead to complications. In some cases, copper-catalyzed cross-coupling reactions with pre-formed Grignard reagents are employed to attach alkyl or other moieties to the naphthalene core. rug.nl

Reactions on the Naphthalene Core

Further Electrophilic Aromatic Substitution Patterns

The naphthalene ring of this compound is subject to further electrophilic aromatic substitution. The existing substituents, the bromo group and the carboxylic acid group, direct incoming electrophiles to specific positions on the ring. The bromine atom is a deactivating but ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. The interplay of these directing effects, along with the inherent reactivity of the naphthalene core, influences the regioselectivity of subsequent substitutions.

For example, bromination of 1-naphthoic acid itself can lead to the formation of this compound. smolecule.com Further bromination or other electrophilic substitution reactions would likely be influenced by both existing substituents.

Hydrogenation and Reduction Strategies

The carboxylic acid group of this compound can be reduced to a primary alcohol. A common reagent for this transformation is borane (B79455) dimethylsulfide complex in an appropriate solvent like tetrahydrofuran (B95107) (THF). google.com This reduction specifically targets the carboxylic acid without affecting the aromatic bromo substituent.

Hydrogenation of the naphthalene core itself is also a possible transformation, although this typically requires more forcing conditions, such as elevated pressure and a suitable catalyst. uvic.ca Such reactions can lead to the formation of tetralin or decalin derivatives, depending on the reaction conditions and the catalyst used.

Synthesis of Specialized Derivatives and Analogues

This compound serves as a versatile starting material for the synthesis of a wide array of specialized derivatives and analogues with potential applications in medicinal chemistry and materials science.

For example, it has been used in the synthesis of compounds designed to bind to proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for controlling LDL-cholesterol levels. google.com In one instance, the carboxylic acid was reduced to an alcohol, which could then be further functionalized. google.com

The compound has also been a precursor in the total synthesis of natural products like tanshinone I. nih.gov In this synthesis, this compound was converted into a methyl ketone, which then underwent a series of transformations to build the complex molecular architecture of the target molecule. nih.gov

Furthermore, the bromo substituent can be displaced by other functional groups through nucleophilic aromatic substitution, often catalyzed by a metal such as copper(I). researchgate.netuvic.ca This allows for the introduction of a variety of substituents at the 5-position, leading to a diverse range of analogues. For example, reaction with methoxide (B1231860) in the presence of a copper(I) catalyst can replace the bromine with a methoxy group. researchgate.netuvic.ca

The carboxylic acid group can be converted to an ester, which can then undergo various transformations. googleapis.com For instance, esterification followed by reaction with a nucleophile can lead to the formation of amides or other carboxylic acid derivatives.

The following table provides a summary of some derivatives synthesized from this compound and their synthetic precursors.

| Derivative Name | Precursor | Reagents/Conditions |

| (5-Bromo-naphthalen-1-yl)-methanol | This compound | Borane dimethylsulfide, THF |

| tert-Butyl 5-bromo-1-naphthoate | This compound | Oxalyl chloride, DMF, THF, Potassium tert-butoxide |

| Methyl 5-methoxy-1-naphthoate | Methyl 5-bromo-1-naphthoate | Methoxide, Copper(I) catalyst |

| 5-Methyl-1-naphthoic acid | tert-Butyl 5-bromo-1-naphthoate | n-Butyllithium, Methyl iodide, Trifluoroacetic acid |

| 1-(5-Bromo-naphthalen-1-yl)-ethanone | This compound | Conversion to methyl ketone |

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 5-Bromo-1-naphthoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework and identify the specific placement of functional groups.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of its hydrogen atoms. The aromatic region of the spectrum is particularly complex due to the coupling between the six protons on the naphthalene (B1677914) ring system. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of both the bromine atom and the carboxylic acid group.

In derivatives of this compound, such as its esters, the chemical shifts of the naphthyl protons are further modulated by the nature of the esterifying group. For instance, in a series of phenyl-substituted naphthoic acid ethyl ester derivatives, the aromatic protons exhibit complex multiplets in the range of 7.4 to 9.0 ppm. mdpi.com The proton on the carbon adjacent to the carbonyl group (C8-H) is typically shifted downfield due to the anisotropic effect of the carbonyl.

¹H NMR Data for Selected Derivatives of this compound

| Compound | Description | ¹H NMR (500 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| C8 | White solid | 8.93 (d, J = 8.8 Hz, 1H), 8.61–8.51 (m, 1H), 8.43–8.36 (m, 1H), 8.01–7.91 (m, 2H), 7.89–7.81 (m, 1H), 7.71–7.62 (m, 1H), 7.56–7.49 (m, 2H), 7.49–7.43 (m, 1H), 5.64 (s, 2H) mdpi.com |

| C16 | White solid | 8.98–8.92 (m, 1H), 8.58–8.50 (m, 1H), 8.39 (dd, J = 7.3, 1.2 Hz, 1H), 7.93–7.88 (m, 2H), 7.88–7.83 (m, 1H), 7.69–7.63 (m, 1H), 7.52–7.42 (m, 1H), 7.36–7.30 (m, 2H), 5.66 (s, 2H), 2.45 (s, 3H) mdpi.com |

| C17 | White solid | 8.90 (d, J = 8.7 Hz, 1H), 8.51 (d, J = 8.5 Hz, 1H), 8.40–8.26 (m, 1H), 7.84 (d, J = 7.4 Hz, 1H), 7.66–7.57 (m, 1H), 7.48–7.38 (m, 1H), 5.15 (s, 2H), 2.13–1.94 (m, 1H), 1.25–1.12 (m, 2H), 1.07–0.97 (m, 2H) mdpi.com |

This table presents a selection of ¹H NMR data for ester derivatives of this compound, illustrating the typical chemical shifts for the aromatic protons.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would be expected to show 11 distinct signals: one for the carboxylic acid carbon (typically δ > 165 ppm), and ten for the carbons of the naphthalene ring. The carbon atom bonded to the bromine (C-5) would show a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other nine aromatic carbons provide a detailed electronic map of the ring system.

In studies of its derivatives, the carbon signals are unambiguously assigned. mdpi.com For example, the carbonyl carbon of the ester group typically appears around 166 ppm, while the carbons of the naphthalene ring resonate between approximately 123 and 133 ppm. mdpi.com

¹³C NMR Data for Selected Derivatives of this compound

| Compound | Description | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| C8 | White solid | 190.86, 166.39, 140.42, 132.58, 132.54, 132.35, 132.06, 131.12, 130.49, 129.19, 129.09, 127.93, 126.81, 125.81, 125.55, 123.14, 66.31 mdpi.com |

| C16 | White solid | 191.72, 166.75, 145.08, 132.77, 132.61, 132.27, 131.80, 131.28, 130.67, 129.69, 128.07, 128.01, 127.37, 126.06, 125.91, 123.31, 66.68, 21.87 mdpi.com |

| C14 | White solid | 190.52, 166.73, 164.15, 132.70, 132.51, 132.19, 131.23, 130.61, 130.15, 128.02, 127.37, 127.20, 126.02, 125.88, 123.26, 114.15, 66.45, 55.57 mdpi.com |

This table shows representative ¹³C NMR data for ester derivatives, highlighting the chemical shifts for the carbonyl and aromatic carbons.

For complex derivatives of this compound, or for the definitive assignment of its own ¹H and ¹³C spectra, advanced two-dimensional (2D) NMR techniques are indispensable. researchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds. This technique would be vital to confirm the assignment of the quaternary (non-protonated) carbons, such as the carboxylic carbon, the carbon bearing the bromine (C-5), and the bridgehead carbons, by observing their long-range correlations to nearby protons.

The application of these techniques provides an unambiguous and complete structural map of the molecule in solution. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis.nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the carboxylic acid and the substituted aromatic ring.

Key expected vibrational frequencies include:

A broad O-H stretching band from the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding, often leading to dimer formation in the solid state.

A strong C=O (carbonyl) stretching vibration from the carboxylic acid, expected around 1700-1680 cm⁻¹.

Aromatic C=C stretching vibrations, which appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations, typically observed just above 3000 cm⁻¹.

A C-Br stretching frequency, which would appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Analysis of related compounds, such as 1-hydroxy-2-naphthoic acid, shows detailed spectra where these characteristic bands are clearly assigned and supported by computational calculations. researchgate.net

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H stretch | Aromatic | 3100 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1680 | Strong |

| C=C stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₇BrO₂), the molecular weight is 251.08 g/mol . ontosight.ai High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, confirming the molecular formula.

A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH) and the bromine atom.

HRMS data for derivatives of this compound confirm their calculated molecular formulas with high precision. mdpi.com

High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |

|---|---|---|---|

| C14 | C₂₀H₁₆O₄Br | 399.0226 | 399.0226 mdpi.com |

| C15 | C₂₁H₁₈O₅Br | 429.0332 | 429.0333 mdpi.com |

| C16 | C₂₀H₁₆O₃Br | 383.0277 | 383.0274 mdpi.com |

This table demonstrates the accuracy of HRMS in confirming the elemental composition of complex derivatives.

X-ray Crystallography for Solid-State Structure Determination.nih.govrsc.orgcsu.edu.au

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in a solid crystal. This technique would definitively confirm the connectivity and stereochemistry of this compound.

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C-H, C-Br) and angles, confirming the geometry of the naphthalene ring and the carboxylic acid group.

Planarity and Dihedral Angles: Determination of the planarity of the naphthalene system and the dihedral angle between the plane of the aromatic ring and the carboxylic acid group. In the related 1-naphthoic acid, this angle is small, but in more sterically hindered derivatives, it can be nearly perpendicular. csu.edu.au

Intermolecular Interactions: Visualization of hydrogen bonding patterns. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. Other interactions, such as π-π stacking between the naphthalene rings of adjacent molecules, would also be characterized.

Studies on closely related structures, such as 8-chloro-1-naphthoic acid, have utilized X-ray crystallography to confirm their assigned structures. nih.gov Similarly, the synthesis of derivatives of this compound has used the known crystal structure of 1-naphthoic acid as a reference for computational modeling. rsc.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Motifs)

Conformational Analysis in the Crystalline State

Similar to the crystal packing data, experimental details regarding the specific conformation of this compound in the crystalline state are not available in the reviewed literature.

Conformational analysis would primarily focus on the dihedral angle between the plane of the carboxylic acid group and the plane of the naphthalene ring. For the related compound 1-naphthoic acid, studies have shown that steric hindrance between the carboxylic acid and the hydrogen atom at the 8-position causes the carboxyl group to be twisted out of the naphthalene plane by approximately 11°. A similar non-planar conformation would be expected for this compound due to the same steric interactions. The bromine atom at the 5-position is not expected to significantly alter this fundamental conformational feature, as it is located on a different ring of the naphthalene system and does not directly impinge on the carboxylic acid group. A definitive determination of this dihedral angle and other conformational parameters, however, requires single-crystal X-ray analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound are primarily determined by the naphthalene chromophore. A systematic study of the ultraviolet absorption spectra for a series of substituted 1-naphthoic acids, including bromo-substituted variants, was reported as early as 1966 by Fujita, Koshimizu, and Mitsui. science-softcon.de

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which arise from π→π* electronic transitions within the extended aromatic system of the naphthalene rings. These transitions involve the promotion of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. The presence of the carboxyl and bromo substituents modifies the electronic structure of the parent naphthalene system, causing shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). For instance, studies on derivatives of this compound show strong absorption bands in the 308-327 nm region, which are characteristic of the naphthalene moiety. researchgate.net

The primary electronic transitions observed in naphthoic acids are summarized in the table below.

| Transition Type | Chromophore | Expected Wavelength Region |

| π→π | Naphthalene Ring | Ultraviolet (UV) |

| n→π | Carbonyl Group (C=O) | Ultraviolet (UV) |

Table 1. Principal electronic transitions for this compound. The n→π* transition of the carboxyl group is typically much weaker than the π→π* transitions of the aromatic system and may be obscured by them.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules. acs.orgnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For substituted naphthalene (B1677914) systems, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311+G(d,p), have proven effective in predicting molecular properties. researchgate.netnih.gov

Studies on related molecules, such as other substituted naphthalenes, reveal that the planarity of the naphthalene ring is a key structural feature. researchgate.net However, steric hindrance between the peri-positioned carboxylic acid group (-COOH) at C1 and the bromine atom at C5 can lead to slight out-of-plane distortions to relieve strain. DFT calculations can precisely quantify this deviation. The energetic landscape can be further explored by calculating the rotational barrier of the carboxylic acid group, revealing the energy profile as the O-H bond rotates relative to the naphthalene ring. mdpi.comresearchgate.net This analysis helps identify the most stable conformer, which is crucial for accurate predictions of other properties. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Naphthoic Acid Derivatives

| Parameter | Typical Calculated Value | Description |

| C=O Bond Length | ~1.21 Å | Double bond in the carboxylic acid group. |

| C-O Bond Length | ~1.35 Å | Single bond in the carboxylic acid group. |

| C-Br Bond Length | ~1.90 Å | Bond between naphthalene ring and bromine. |

| C1-C9 Dihedral Angle | Variable | Describes the orientation of the carboxylic acid group relative to the ring. |

Note: The values presented are typical and based on DFT calculations of similar naphthoic acid derivatives. Actual values for 5-Bromo-1-naphthoic acid would require specific calculation.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and electronic excitation energy. nih.govresearchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized across the naphthalene ring system, while the LUMO would be a π*-antibonding orbital. The presence of the electron-withdrawing carboxylic acid group and the bromine atom (which has both inductive withdrawing and resonance donating effects) modifies the energy levels of these orbitals compared to unsubstituted naphthalene. rsc.org DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the HOMO and LUMO, identifying regions of high electron density that are susceptible to electrophilic or nucleophilic attack.

Table 2: Representative FMO Properties for Substituted Naphthalenes

| Property | Typical Calculated Value (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Correlates with ionization potential; electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Correlates with electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and the energy of the first electronic transition. researchgate.net |

Note: These values are illustrative, based on computational studies of related aromatic acids and bromo-naphthalenes. researchgate.net

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. acs.org After geometry optimization, frequency calculations can predict the wavenumbers and intensities of the fundamental vibrational modes of the molecule. nih.gov These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. ijrte.org

For this compound, key predicted vibrations would include the O-H stretch and C=O stretch of the carboxylic acid group, the C-Br stretching mode, aromatic C-H stretches, and various ring deformation modes. researchgate.net Comparing the calculated spectrum with experimental data allows for a detailed and confident assignment of each spectral band to a specific molecular motion. scispace.com

Table 3: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, scaled) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | ~3400-3550 cm⁻¹ | Broad, Strong (IR) |

| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | Medium (IR), Strong (Raman) |

| C=O Stretch (Carboxylic Acid) | ~1700-1750 cm⁻¹ | Very Strong (IR) |

| C=C Aromatic Ring Stretch | ~1400-1600 cm⁻¹ | Medium to Strong (IR, Raman) |

| C-Br Stretch | ~500-650 cm⁻¹ | Medium (IR, Raman) |

Note: These are expected ranges based on DFT calculations for molecules with similar functional groups, such as 6-bromo-2-naphthoic acid. nih.govijrte.org

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical methods are instrumental in predicting and interpreting various types of spectra, providing a direct link between molecular structure and spectroscopic observables. science.org.genih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating nuclear magnetic shielding tensors. dokumen.pubnih.gov These tensors are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org

For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts. researchgate.net These predictions are valuable for assigning peaks in experimental spectra, especially for the complex aromatic region where proton and carbon signals can be heavily overlapped. The accuracy of the predictions can help confirm the molecular structure and identify the correct isomer. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for modeling the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and their corresponding oscillator strengths (intensities). researchgate.net

Simulations for this compound would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the naphthalene aromatic system. rsc.org The calculations can also provide insight into the nature of these transitions by identifying the specific molecular orbitals involved (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.). qnl.qa Furthermore, by optimizing the geometry in the first excited state, it is possible to simulate fluorescence emission spectra, providing a more complete picture of the molecule's photophysical properties.

Table 4: Representative Predicted Spectroscopic Data for Naphthalene Derivatives

| Spectroscopy | Parameter | Typical Predicted Value | Method |

| ¹³C NMR | Aromatic Carbons | 120-140 ppm | GIAO-DFT |

| ¹³C NMR | Carboxylic Carbon | 165-175 ppm | GIAO-DFT |

| ¹H NMR | Aromatic Protons | 7.0-9.0 ppm | GIAO-DFT |

| UV-Vis | λ_max | ~290-340 nm | TD-DFT |

Note: These values are illustrative and based on reported experimental and theoretical data for similar naphthoic acid and bromonaphthalene compounds. researchgate.netnih.govrsc.org

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While comprehensive molecular dynamics (MD) simulations specifically detailing the conformational sampling and interaction profile of isolated this compound are not extensively documented in the reviewed literature, computational methods have been employed to understand the geometry of its derivatives.

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP-D3/6-311G** level have been utilized to optimize the structures of molecules derived from this compound. rsc.org For instance, in a study of isostructural porous crystalline frameworks, the geometry of a derivative, C1N5DBC, which incorporates the 5-bromo-1-naphthyl moiety, was calculated. rsc.org The study focused on two primary conformations: a "close" conformation where the naphthyl groups are near each other and a "far" conformation where they are distant. rsc.org These calculations, performed with Gaussian09W software, are crucial for understanding the potential spatial arrangements the molecule can adopt, which in turn influences the structure of the resulting crystalline framework. rsc.org

Although MD simulations for other brominated naphthoic acid analogues have been mentioned in different contexts, such as for 7-bromo-1-naphthoyl chloride derivatives to study interactions within a protein binding site, similar detailed studies for this compound itself were not found in the provided search results. lu.se MD simulations on related structures, like derivatives of 2-naphthoic acid, have been used to create homology models of receptors and simulate antagonist docking, highlighting the power of these computational tools in medicinal chemistry. nih.gov

Structure-Property Relationship Studies through Computational Approaches

Structure-property and structure-activity relationship (SAR) studies are pivotal in drug discovery and materials science. For derivatives of this compound, computational approaches combined with experimental data have provided significant insights into the features governing their biological activity.

A key finding is the critical role of the this compound scaffold in the inhibition of the strigolactone (SL) receptor D14, which is involved in plant branching. mdpi.com In a study designing novel inhibitors, this compound was used as a starting material for the synthesis of a series of phenyl-substituted naphthoic acid ethyl ester derivatives (compounds C1-C18). mdpi.com SAR analysis of a previously identified inhibitor, DL1b, revealed that the substitution of bromonaphthalene was essential for the significant enhancement of D14 inhibitory activity. mdpi.com The subsequent molecular docking and biological analysis of the newly synthesized derivatives further explored this relationship. mdpi.com

The research underscores that the diarylmethane backbone, a feature in some potent inhibitors, represents a promising molecular scaffold for designing potent URAT1 inhibitors. dntb.gov.ua While this study did not focus on this compound itself, it exemplifies the computational approaches used to establish structure-property relationships. General QSAR studies on other molecules utilize methods like multiple linear regression (MLR) and artificial neural networks (ANN) based on descriptors derived from DFT calculations to correlate molecular structure with biological activity. researchgate.net

The table below summarizes the findings from the SAR study on derivatives of this compound as D14 inhibitors. mdpi.com

| Compound | Base Structure | Key Substitutions | Yield (%) | Melting Point (°C) | Biological Activity Insight |

| C3 | This compound derivative | Phenyl ring with 4-Fluoro substitution | 62 | 144-146 | Contributes to understanding electronic effects on activity. mdpi.com |

| C5 | This compound derivative | Phenyl ring with 4-(Trifluoromethyl) substitution | 71 | 106 | Investigates the impact of bulky, electron-withdrawing groups. mdpi.com |

| C7 | This compound derivative | Phenyl ring with 4-Chloro substitution | 77 | 104 | Part of the halogen series to probe steric and electronic effects. mdpi.com |

| C12 | This compound derivative | Phenyl ring with 2-Methoxy substitution | 70 | 120 | Examines the effect of substituent position on the phenyl ring. mdpi.com |

| C13 | This compound derivative | Phenyl ring with 3-Methoxy substitution | 66 | 102 | Compares positional isomers of the methoxy (B1213986) group. mdpi.com |

| C14 | This compound derivative | Phenyl ring with 4-Methoxy substitution | 64 | 132 | Evaluates the common para-substitution pattern. mdpi.com |

| C15 | This compound derivative | Phenyl ring with 3,4-Dimethoxy substitution | 61 | 124 | Assesses the effect of multiple substitutions. mdpi.com |

| C16 | This compound derivative | Phenyl ring with 4-Methyl substitution | 59 | 142-144 | Studies the influence of an electron-donating group. mdpi.com |

| C17 | This compound derivative | Phenyl ring with 4-Ethyl substitution | 79 | 96 | Explores the impact of a larger alkyl group. mdpi.com |

This systematic exploration allows for the establishment of a relationship between the chemical structure of the derivatives and their inhibitory function, guided by the foundational role of the this compound moiety. mdpi.com

Advanced Research Applications of 5 Bromo 1 Naphthoic Acid and Its Derivatives

Medicinal Chemistry and Biological Activity Studies

The versatility of the 5-bromo-1-naphthoic acid scaffold has made it a valuable starting point for the synthesis of new therapeutic agents. Researchers have successfully designed and synthesized a range of derivatives with potential applications in treating various diseases.

The synthesis of bioactive naphthoic acid derivatives often begins with this compound as a key intermediate. smolecule.com Its structure allows for modifications at the bromine and carboxylic acid positions to create a library of new compounds. For instance, researchers have synthesized novel phenyl-substituted naphthoic acid ethyl ester derivatives. mdpi.com This process involved a nucleophilic substitution reaction between 2-bromo-1-phenylethanone intermediates and this compound. mdpi.com This synthetic strategy has proven effective in generating a variety of derivatives with acceptable yields. mdpi.com

Another approach involves the synthesis of aryl-substituted dihydroxynaphthoic acids from known precursors, utilizing Suzuki coupling reactions, formylations, oxidations, and demethylations. researchgate.net The synthesis of an amphiphilic 1-naphthoic acid derivative, NaphC15, was achieved in a five-step process starting from 1-naphthoic acid, with bromination being a key step to produce this compound. rsc.org

The following table outlines some of the synthesized derivatives and their starting materials:

| Starting Material | Synthetic Method | Derivative | Reference |

| This compound, 2-Bromo-1-phenylethanones | Nucleophilic substitution | Phenyl-substituted naphthoic acid ethyl esters | mdpi.com |

| 1-Naphthoic acid | Bromination, esterification, Sonogashira coupling, hydrogenation, hydroxylation | NaphC15 (an amphiphilic 1-naphthoic acid derivative) | rsc.org |

| This compound, Phenylboronic acid | Not specified | 3D and 4D (naphthoylamide derivatives) | researchgate.net |

Naphthoic acid derivatives have shown promise as potential anticancer agents. researchgate.net Research has focused on their ability to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines.

One study investigated the antitumor effects of a bromo-naphthoquinone (BrNQ) derivative, in combination with tannic acid (TA), on triple-negative breast cancer (TNBC) cells. nih.gov The combination therapy demonstrated a synergistic cytotoxic effect on MDA-MB-231 and HCC-70 tumor cells. nih.gov This effect was linked to an increase in reactive oxygen species (ROS) and alterations in thiol levels, leading to apoptosis, inhibited proliferation, and reduced cell migration. nih.gov The treatment also led to significant changes in the expression of apoptosis-related proteins like Bcl-2, BAX, and FAS. nih.gov

In another study, novel 5‐R'‐1‐naphthylmethylamide scaffold derivatives, specifically compounds 3D and 4D, were designed as small molecule inhibitors of STAT3 phosphorylation, a critical pathway in colorectal cancer (CRC). researchgate.net These compounds exhibited significant inhibitory effects on three different CRC cell lines and induced apoptosis by inhibiting STAT3 phosphorylation, while showing no toxicity to normal human cells. researchgate.net In vivo studies with compound 4D showed a significant reduction in tumor volume in mice without any organ toxicity. researchgate.net

| Derivative | Cancer Type | Mechanism of Action | Key Findings | Reference |

| Bromo-naphthoquinone (BrNQ) with Tannic Acid (TA) | Triple-Negative Breast Cancer (TNBC) | Increased ROS, altered thiol levels, induced apoptosis | Synergistic cytotoxicity, inhibited proliferation and migration | nih.gov |

| 4D (5‐R'‐1‐naphthylmethylamide derivative) | Colorectal Cancer (CRC) | Inhibition of STAT3 phosphorylation | Induced apoptosis, reduced tumor volume in vivo | researchgate.net |

Strigolactones (SLs) are plant hormones that regulate various aspects of plant development, including shoot branching. mdpi.com The artificial regulation of SL signaling is a promising strategy for improving crop yields. mdpi.comresearchgate.net Researchers have identified this compound derivatives as potential inhibitors of the strigolactone receptor DWARF 14 (D14). mdpi.comrsc.org

Based on the structure of a known SL receptor inhibitor, DL1b, eighteen novel phenyl-substituted naphthoic acid ethyl ester derivatives (C1–C18) were synthesized from this compound. mdpi.com Among these, compound C6 was identified as a potent SL receptor inhibitor. mdpi.com In vitro bioassays confirmed that C6 could inhibit the germination of the parasitic weed Phelipanche aegyptiaca, delay leaf senescence, and promote hypocotyl elongation in Arabidopsis. mdpi.com Molecular docking and isothermal titration calorimetry (ITC) analysis further confirmed that C6 interacts with SL receptor proteins, interfering with the binding of SLs. mdpi.com

| Derivative | Target | Biological Effect | Key Findings | Reference |

| C6 (Phenyl-substituted naphthoic acid ethyl ester derivative) | Strigolactone Receptor (D14) | Inhibition of parasitic seed germination, delayed leaf senescence, promotion of hypocotyl elongation | Acts as a competitive inhibitor of the SL receptor | mdpi.com |

The influence of 1-naphthoic acid derivatives on plant growth has been a subject of study. The position of substituents on the naphthalene (B1677914) ring plays a crucial role in their activity. kyoto-u.ac.jp

Studies on substituted hydro-1-naphthoic acids have shown that 5-halogen substitution tends to decrease callus-forming activity. kyoto-u.ac.jp This effect is thought to be due to a shift in the hydrophilic-lipophilic balance rather than a steric effect on the carboxyl group. kyoto-u.ac.jp In contrast, 1,4-dihydro- and 1,2,3,4-tetrahydro-1-naphthoic acids are significantly more active than 1-naphthoic acid itself. kyoto-u.ac.jp

Interestingly, sirtinol, a compound known to affect plant development, is believed to be metabolized in Arabidopsis to 2-hydroxy-1-naphthoic acid (HNC), which then acts as an auxin. pnas.org This finding highlights the complex metabolic pathways that can activate or modify the activity of naphthoic acid derivatives in plants. While 1-naphthoic acid itself showed weak sirtinol-like activities, it caused a distinct phenotype with longer hypocotyls in Arabidopsis seedlings. pnas.org

| Compound | Plant Model | Observed Effect | Reference |

| 5-Halogen substituted hydro-1-naphthoic acids | Pea | Decreased callus-forming activity | kyoto-u.ac.jp |

| 1-Naphthoic acid | Arabidopsis | Weak sirtinol-like activities, longer hypocotyls | pnas.org |

Derivatives of naphthoic acid have been investigated as inhibitors of various enzymes, including lactate (B86563) dehydrogenase (LDH), which is a target for cancer and malaria therapy. researchgate.netacs.org

Substituted dihydroxynaphthoic acids have been synthesized and shown to be selective inhibitors of human lactate dehydrogenase-H (LDH-H), LDH-M, and LDH from the malaria parasite Plasmodium falciparum (pLDH). acs.org These inhibitors act competitively with respect to NADH binding. The selectivity for different LDH isozymes is highly dependent on the substituents at the 4- and 7-positions of the dihydroxynaphthoic acid backbone. acs.org

In a search for inhibitors of Babesia microti LDH (BmLDH), 3,5-dihydroxy-2-naphthoic acid (DHNA) was identified as a lead compound. nih.gov It exhibited inhibitory activity against BmLDH in the micromolar range. nih.gov

| Derivative | Target Enzyme | Inhibition Type | Key Findings | Reference |

| Substituted dihydroxynaphthoic acids | Human LDH-H, LDH-M, pLDH | Competitive with NADH | Selectivity depends on substituent positions | acs.org |

| 3,5-Dihydroxy-2-naphthoic acid (DHNA) | Babesia microti LDH (BmLDH) | Not specified | Inhibited BmLDH activity at micromolar concentrations | nih.gov |

The interaction of naphthoic acid derivatives with DNA is another area of active research, with implications for their potential as anticancer agents.

Studies on 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene) and its derivatives have shown that these compounds can bind to DNA. researchgate.net The binding constants (Kligand-DNA) were found to be in the range of 1.1 × 104 M-1 to 1.1 × 105 M-1, with the adamantylated compounds exhibiting higher affinity. researchgate.netsci-hub.se Molecular modeling suggests that the intercalative binding of these derivatives to DNA is primarily stabilized by hydrophobic interactions involving the adamantyl group. researchgate.netsci-hub.se The presence of the adamantyl group was found to be a major contributor to the binding affinity. researchgate.net

| Derivative | DNA Binding Constant (Kligand-DNA) | Key Findings | Reference |

| Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) | 1.01 × 105 M-1 | Adamantyl group significantly enhances DNA binding through hydrophobic interactions. | researchgate.netsci-hub.se |

| 6-(4-methoxyphenyl)-2-naphthoic acid | 1.08 × 104 M-1 | Lower binding affinity in the absence of the adamantyl group. | sci-hub.se |

Materials Science and Advanced Functional Materials

This compound serves as a versatile building block in the creation of advanced functional materials due to its unique chemical structure, which combines a naphthalene core with reactive bromo and carboxylic acid functionalities. These features allow for its incorporation into a variety of material architectures, from vibrant dyes to sophisticated self-assembled systems.

This compound is a key intermediate in the synthesis of a range of dyes and pigments. ontosight.ai Its naphthalene core provides a robust chromophore that can be chemically modified to tune the color and performance properties of the resulting materials. The bromo and carboxylic acid groups offer sites for further chemical reactions, enabling the attachment of various auxochromes and other functional groups to create a diverse palette of colors and enhance properties like lightfastness and solubility.

A significant application of this compound is in the synthesis of naphthalimide dyes. mdpi.com Naphthalimides are a class of fluorescent dyes known for their high photostability and quantum yields, making them valuable in applications such as industrial colorants, fluorescent solar collectors, and in various imaging and sensing technologies. mdpi.comnih.gov The synthesis often begins with a bromo-substituted naphthalic anhydride (B1165640), which can be derived from this compound. This precursor is then reacted with primary amines to form the corresponding naphthalimide. The bromine atom can subsequently be replaced through nucleophilic substitution reactions to introduce a wide variety of functional groups, which allows for the fine-tuning of the dye's photophysical properties. nih.govnih.gov For instance, introducing electron-donating groups can shift the fluorescence to longer wavelengths. nih.gov

The following table provides examples of naphthalimide dyes synthesized from bromo-substituted precursors and their resulting properties:

| Precursor | Reagent | Resulting Dye Class | Key Properties |

| 4-Bromo-1,8-naphthalic anhydride | Monoethanolamine | 6-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Intermediate for further functionalization. nih.gov |

| N-n-Butyl-4-bromo-1,8-naphthalimide | Diethanolamine | N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalene imide | Precursor for chemosensors. nih.gov |

| 3-Bromo-6-nitro-1,8-naphthalic anhydride | 2-Ethylhexylamine | N-(2-ethylhexyl)-3-bromo-6-nitro-1,8-naphthalimide | Building block for functional dyes. mdpi.com |

The unique electronic and structural characteristics of this compound and its derivatives make them excellent candidates for the development of luminescent materials and metal complexes. The naphthalene unit provides a platform for π-conjugation, which is essential for luminescence, while the carboxylic acid group can act as a ligand to coordinate with metal ions.

Derivatives of this compound have been used to create ligands for d10 metal complexes, such as those with copper(I), silver(I), and gold(I), which exhibit a range of emission colors from blue to orange. d-nb.info The photophysical properties of these complexes can be tuned by modifying the ligand structure or the metal center. d-nb.info For example, the introduction of different metals can lead to emissions across the visible spectrum, and further modifications can influence the balance between fluorescence and phosphorescence. d-nb.info

Furthermore, this compound has been a precursor in the synthesis of ligands for europium(III) complexes designed for linearly polarized luminescence. rsc.org In one study, an amphiphilic derivative of 1-naphthoic acid was synthesized starting from this compound. This ligand, when complexed with europium ions, showed enhanced luminescence in Langmuir-Blodgett films. rsc.org The naphthalene moiety in the ligand acts as an efficient antenna, absorbing light and transferring the energy to the europium ion, which then emits light. rsc.org

The table below summarizes key findings in the development of luminescent materials using this compound derivatives:

| Derivative/Complex | Metal Ion | Application | Key Finding |

| Bis-(mesoionic carbene)carbazolide CNC pincer ligand | Cu(I), Ag(I), Au(I) | OLEDs | Emissions from blue to orange were achieved by varying the metal. d-nb.info |

| Eu(NaphC15)3 | Eu(III) | Linearly Polarized Luminescence | Enhanced luminescence of the europium complex in Langmuir-Blodgett films. rsc.org |

The amphiphilic nature that can be imparted to derivatives of this compound makes them suitable for integration into self-assembly systems and for the fabrication of ultrathin films. The Langmuir-Blodgett (LB) technique is a powerful method for creating highly ordered molecular monolayers on a solid substrate. wikipedia.orgarxiv.org

In a notable application, a derivative of 1-naphthoic acid, synthesized from this compound, was designed to be amphiphilic by attaching a long alkyl chain. rsc.org This allowed for the formation of stable Langmuir films at the air-water interface, which were subsequently transferred onto a solid substrate to create Langmuir-Blodgett films. These films, containing europium complexes of the amphiphilic ligand, exhibited linearly polarized luminescence, demonstrating a high degree of molecular orientation within the film. rsc.org The study highlighted how the self-assembly of these molecules in the LB film enhances their optical properties. rsc.org The ordered arrangement of the naphthalene moieties in the film was confirmed by anisotropic results from polarized absorption spectra. rsc.org

The following table outlines the steps and findings related to the use of a this compound derivative in Langmuir-Blodgett films:

| Synthesis Step | Compound/Material | Technique | Observation/Finding |

| Bromination of 1-naphthoic acid | This compound | Chemical Synthesis | Key starting material for the amphiphilic ligand. rsc.org |

| Further synthetic modifications | Amphiphilic 1-naphthoic acid derivative (NaphC15) | Chemical Synthesis | Creation of a molecule with a hydrophilic head and hydrophobic tail. rsc.org |

| Complexation | Eu(NaphC15)3 | Chemical Synthesis | Formation of the luminescent metal complex. rsc.org |

| Film Formation | Langmuir-Blodgett Film of Eu(NaphC15)3 | Langmuir-Blodgett Technique | Highly ordered molecular assembly with enhanced and polarized luminescence. rsc.org |

Catalysis and Organic Methodologies

This compound and its derivatives are valuable in the field of catalysis and the development of new organic synthesis methodologies. The presence of both a carboxylic acid and a bromine atom on the naphthalene scaffold allows for diverse applications, from ligand design to participation in specific chemical transformations.

The structure of this compound makes it a useful starting point for the design of ligands for metal-mediated catalysis. The carboxylic acid group can be converted into other functionalities, and the bromine atom can participate in cross-coupling reactions to build more complex ligand structures. These ligands can then be used to modulate the activity and selectivity of metal catalysts in a variety of organic transformations.

For example, derivatives of 1-naphthoic acid have been used as ligands in copper-catalyzed Ullmann reactions, which are important for the formation of carbon-nitrogen and carbon-oxygen bonds. nih.gov The ligand can increase the solubility and reactivity of the copper catalyst, allowing the reaction to proceed under milder conditions with a broader range of substrates. nih.gov While the specific use of this compound as a ligand precursor in this context is not extensively detailed, its structure is analogous to other effective ligands. Furthermore, ruthenium-catalyzed C5-alkylation of 1-naphthoic acids has been achieved using bipyridine ligands, demonstrating the utility of the naphthoic acid scaffold in directing C-H activation reactions. nih.gov

This compound can be a substrate in decarboxylative halogenation reactions, a process that replaces a carboxylic acid group with a halogen atom. nih.gov This type of reaction is a powerful tool in organic synthesis for the preparation of aryl halides, which are versatile building blocks for many other transformations. nih.govmdpi.com

While the direct decarboxylative halogenation of this compound itself would lead to a dibromonaphthalene, the principles of this reaction are relevant to its chemistry. The reaction typically involves the formation of a metal carboxylate salt, followed by extrusion of carbon dioxide and subsequent reaction with a halogen source. semanticscholar.orgmdpi.com For instance, silver-catalyzed decarboxylative iodination of aromatic carboxylic acids has been shown to be an effective method. mdpi.com In some cases, electron-rich substrates like naphthoic acid can lead to polyhalogenated products under certain conditions. nih.gov

The following table provides a general overview of the decarboxylative halogenation process:

| Reaction Type | Catalyst/Reagent | Substrate Class | Product Class | Significance |

| Decarboxylative Iodination | Silver(I) carbonate, Iodine | Aromatic Carboxylic Acids | Aryl Iodides | Efficient synthesis of valuable aryl iodide building blocks. mdpi.com |

| Hunsdiecker-Borodin Reaction | Silver salts, Bromine | Carboxylic Acids | Organic Bromides | A classic method for decarboxylative bromination. nih.govacs.org |

| Palladium-Catalyzed Decarbonylative Halogenation | Palladium catalyst, Halogenating agent | Acid Anhydrides | Aryl Halides | A modern approach to aryl halide synthesis. mdpi.com |

Agrochemical Research Applications

This compound and its derivatives have emerged as compounds of interest in agrochemical research, with investigations primarily focused on their potential as plant growth regulators and as foundational structures for novel herbicides. ontosight.ai

Plant Growth Regulation

The structural similarity of naphthoic acids to auxins, a class of plant hormones, has prompted research into their plant growth-regulating activities. kyoto-u.ac.jp Studies on substituted 1-naphthoic acids and their hydrogenated derivatives have been conducted to understand the relationship between their chemical structure and biological activity. kyoto-u.ac.jpresearchgate.net

In one study, the plant growth activities of various substituted 1-naphthoic and hydro-1-naphthoic acids were evaluated through pea straight-growth and callus formation tests. kyoto-u.ac.jp It was observed that 1-naphthoic acid itself is less active than its hydrogenated forms, such as 1,4-dihydro- and 1,2,3,4-tetrahydro-1-naphthoic acids. kyoto-u.ac.jp The substitution of a halogen at the 5-position, as in this compound, was found to decrease the activity in callus formation tests. kyoto-u.ac.jp This reduction in activity is theorized to be related to a shift in the hydro-lipophilic balance of the molecule. kyoto-u.ac.jp

Table 1: Plant Growth Activity of 5-Substituted Naphthoic Acid Derivatives

| Compound | Activity in Callus Formation Test |

|---|---|

| 5-Bromo-1,4-dihydro-1-naphthoic acid | Inactive |

| 5-Bromo-1,2,3,4-tetrahydro-1-naphthoic acid | Inactive |

Data sourced from a study on the plant growth activity of 1-naphthoic acid derivatives. kyoto-u.ac.jp

Herbicidal Activity

Derivatives of this compound have also been synthesized and assessed for their potential as herbicides. researchgate.netmdpi.com The core structure of this compound serves as a scaffold for creating new molecules with phytotoxic properties. mdpi.com

In a recent study, a series of novel phenyl-substituted naphthoic acid ethyl ester derivatives were synthesized from this compound and evaluated for their biological activity. mdpi.com These compounds were designed as potential inhibitors of the strigolactone receptor, which is involved in plant development. mdpi.com One of the synthesized compounds, designated as C6, demonstrated significant activity in promoting rice tillering, suggesting its potential as a growth regulator by inhibiting strigolactone signal transduction. mdpi.com

Table 2: Selected Derivatives of this compound and Their Biological Investigation

| Compound ID | Modification | Investigated Application |

|---|---|---|

| C6 | Phenyl-substituted ethyl ester derivative | Strigolactone receptor inhibitor |

Data sourced from a study on the design and biological evaluation of novel phenyl-substituted naphthoic acid ethyl ester derivatives. mdpi.com

Further research into halogenated hydroxynaphthalene-2-carboxanilides, which can be derived from bromo-hydroxynaphthoic acids, has shown that these compounds can inhibit photosynthetic electron transport, a common mode of action for many commercial herbicides. researchgate.netmdpi.com While these studies did not specifically use this compound, they highlight the potential of related bromo-naphthoic structures in the development of new herbicides.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 5-Bromo-1-naphthoic acid and its derivatives is evolving beyond traditional methods towards more efficient and environmentally benign processes. A significant area of development is the use of transition-metal catalysis, which offers high atom economy and regioselectivity.

Recent research has highlighted the efficacy of Ruthenium(II)-catalyzed C–H activation for the synthesis of multisubstituted 1-naphthoic acids. acs.orgnih.gov This method involves a [2 + 2 + 2] benzannulation of phthalic acids or anhydrides with two alkyne molecules, using atmospheric oxygen as the sole oxidant. acs.orgnih.gov This approach is notable for its high atom and step economy, enhancing the sustainability of the synthesis. acs.orgnih.gov The free carboxyl group on the resulting naphthoic acid product also facilitates further conversion into diverse polycyclic molecules. acs.orgnih.gov Furthermore, researchers have developed a one-pot domino {[4 + 2] & [5 + 2]} double annulation of 1-naphthoic acid derivatives with alkynes, also catalyzed by Ruthenium(II), to create unique acs.orgresearchgate.net-fused oxepino-pyridine structures. rsc.org

Chemo-enzymatic synthesis is another promising avenue for producing naphthoic acid derivatives sustainably. tandfonline.comresearchgate.net This approach combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. For instance, a one-pot, two-step chemo-enzymatic pathway has been developed to produce 6-hydroxy-5,7-dimethoxy-2-naphthoic acid at a gram scale starting from sinapic acid, a naturally occurring compound. tandfonline.comresearchgate.net This process, which utilizes a laccase-mediated dimerization, is praised for its limited environmental impact, as assessed by green metrics like the Process Mass Index and EcoScale. tandfonline.comresearchgate.net

These innovative synthetic strategies represent a significant shift towards greener and more efficient chemical manufacturing, which is crucial for the future industrial application of this compound and its derivatives.

Table 1: Comparison of Modern Synthetic Routes for Naphthoic Acid Derivatives

| Synthetic Method | Catalyst/Reagent | Key Features | Sustainability Aspect | Reference(s) |

| Ru-Catalyzed C–H Activation | [Ru(p-cymene)Cl₂]₂ | [2+2+2] benzannulation of phthalic acids with alkynes. | High atom/step economy; uses air as the sole oxidant. | acs.org, nih.gov |

| Ru-Catalyzed Double Annulation | [RuCl₂(p-cymene)]₂, AgSbF₆, NaOAc | One-pot domino {[4 + 2] & [5 + 2]} double annulation. | Creates complex polycyclic systems in a single operation. | rsc.org |

| Chemo-enzymatic Synthesis | Laccase, NaOH | One-pot, two-step process starting from natural precursors. | Utilizes biocatalysts and has a favorable environmental footprint. | tandfonline.com, researchgate.net |

High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) has become an indispensable tool in the quest for new therapeutic agents, enabling the rapid evaluation of large chemical libraries. Naphthoic acid derivatives, including those related to this compound, are increasingly being subjected to HTS to uncover novel biological activities.

One notable success of HTS was the identification of a naphthoic acid derivative as a weak but competitive antagonist of the P2Y₁₄ receptor, a G protein-coupled receptor implicated in inflammatory and endocrine processes. researchgate.netrmit.edu.vn Subsequent optimization of this initial hit led to the development of potent and selective antagonists with significant therapeutic potential. researchgate.netrmit.edu.vn This work demonstrates how HTS can provide a crucial starting point for structure-based drug design. Further development of these antagonists has even produced highly potent fluorescent probes, which are invaluable tools for screening other potential drugs targeting this receptor. researchgate.net